molecular formula C8H10ClNO B13850328 5-(Chloromethyl)-2,3-dimethyl N-Oxidopyridinium

5-(Chloromethyl)-2,3-dimethyl N-Oxidopyridinium

Cat. No.: B13850328
M. Wt: 171.62 g/mol
InChI Key: QOZBCOUEJJMEGF-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-2,3-dimethyl N-Oxidopyridinium is a chemical compound that belongs to the class of pyridinium compounds. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The presence of the chloromethyl group and the N-oxide functionality imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-2,3-dimethyl N-Oxidopyridinium typically involves the chloromethylation of 2,3-dimethylpyridine followed by oxidation to introduce the N-oxide functionality. The reaction conditions may include the use of chloromethylating agents such as formaldehyde and hydrochloric acid, followed by oxidation using agents like hydrogen peroxide or peracids.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale chloromethylation and oxidation processes, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques may be employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-2,3-dimethyl N-Oxidopyridinium can undergo various types of chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

    Reduction: Reduction reactions can convert the N-oxide group back to the parent pyridine.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Sodium borohydride, catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloromethyl group can lead to the formation of amines, ethers, or thioethers.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-2,3-dimethyl N-Oxidopyridinium would depend on its specific interactions with molecular targets. The N-oxide functionality may play a role in its reactivity and interactions with enzymes, receptors, or other biomolecules. Detailed studies would be required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dimethylpyridine: Lacks the chloromethyl and N-oxide functionalities.

    5-(Chloromethyl)pyridine: Lacks the dimethyl and N-oxide functionalities.

    2,3-Dimethyl N-Oxidopyridine: Lacks the chloromethyl group.

Uniqueness

The presence of both the chloromethyl group and the N-oxide functionality in 5-(Chloromethyl)-2,3-dimethyl N-Oxidopyridinium imparts unique chemical properties that distinguish it from similar compounds

Properties

Molecular Formula

C8H10ClNO

Molecular Weight

171.62 g/mol

IUPAC Name

5-(chloromethyl)-2,3-dimethyl-1-oxidopyridin-1-ium

InChI

InChI=1S/C8H10ClNO/c1-6-3-8(4-9)5-10(11)7(6)2/h3,5H,4H2,1-2H3

InChI Key

QOZBCOUEJJMEGF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C[N+](=C1C)[O-])CCl

Origin of Product

United States

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